4,6-Dimethylpyrimidine-5-carbonitrile
Description
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
4,6-dimethylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-5-7(3-8)6(2)10-4-9-5/h4H,1-2H3 |
InChI Key |
GNXFQFAKTGHBSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)C)C#N |
Origin of Product |
United States |
Preparation Methods
Three-Component One-Pot Condensation Method
A highly efficient and eco-friendly approach involves the one-pot reaction of aromatic aldehydes, urea or thiourea, and malononitrile under solvent-free conditions with a solid acid catalyst such as modified bone char-nPrN-SO3H.
-
- Mix aldehyde derivatives (1 mol), urea/thiourea (1.8 mol), malononitrile (1.2 mol), and catalyst (0.4 mol%) in a flask.
- Stir the mixture at 80 °C without solvent.
- Monitor the reaction by thin-layer chromatography (TLC).
- After completion, add distilled water, cool, filter, and wash the precipitate with hot ethanol.
- Recrystallize from ethanol to obtain pure 4,6-dimethylpyrimidine-5-carbonitrile derivatives.
-
- High yields (often >80%)
- Reduced reaction times (less than a few hours)
- Environmentally friendly due to solvent-free conditions
- Simple work-up and purification
Vilsmeier Reaction Followed by Hydroxylamine and Chlorodehydration
This method involves a three-step sequence starting from a precursor compound undergoing Vilsmeier formylation, reaction with hydroxylamine, and chlorodehydration to yield 4,6-dichloropyrimidine-5-carbonitrile, which can be further transformed to 4,6-dimethyl derivatives.
Step 1: Vilsmeier Reaction
- React the starting compound with a halogenated dehydration reagent and N,N-dimethylformamide (DMF) in an organic solvent at 20-30 °C for about 17 hours.
- This forms a stable intermediate suitable for large-scale production.
Step 2: Reaction with Hydroxylamine
- Treat the intermediate with hydroxylamine or hydroxylamine hydrochloride in absolute ethyl alcohol and water at 20-30 °C for 18 hours.
- Filter and dry to obtain the oxime intermediate.
Step 3: Chlorodehydration
- React the oxime intermediate with phosphorus oxychloride (POCl3) and a base (e.g., DIPEA) in acetonitrile at 80-90 °C for 2-3 hours.
- Quench with water, filter, wash, and purify by solvent extraction and drying to yield 4,6-dichloropyrimidine-5-carbonitrile.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the synthesis of pyrimidine-5-carbonitrile derivatives by providing rapid and uniform heating.
-
- React aldehydes, malononitrile, and urea or guanidine in a suitable solvent or solvent-free medium.
- Apply microwave power ranging from 150 to 600 watts.
- Optimal yields up to 90% are achieved at around 600 watts with significantly reduced reaction times (minutes instead of hours).
-
- Enhanced yields compared to conventional heating.
- Shortened reaction times.
- Energy-efficient and environmentally friendly.
Biginelli-Inspired Three-Component Synthesis Using α-Cyanoketones
This convergent method involves the reaction of α-cyanoketones, aromatic aldehydes, and guanidines in a one-pot sequence.
-
- Mix α-cyanoketones, carboxaldehydes, and guanidines in a suitable solvent.
- Heat under reflux or at elevated temperature to facilitate condensation, nucleophilic addition, cyclization, and aromatization.
- Purify the product by chromatography or crystallization.
-
- Moderate to excellent (45–89%) depending on substituents and conditions.
| Method | Key Reagents/Conditions | Yield (%) | Reaction Time | Scalability | Environmental Aspect |
|---|---|---|---|---|---|
| One-pot condensation (bone char catalyst) | Aldehyde, urea/thiourea, malononitrile, bone char, 80 °C, solvent-free | >80% | 1–3 hours | High | Solvent-free, low catalyst load |
| Vilsmeier + Hydroxylamine + Chlorodehydration | Halogenated dehydration reagent, DMF, hydroxylamine, POCl3, 20-90 °C | High (not specified) | 17 h + 18 h + 2-3 h | Industrial-scale | Mild conditions, stable intermediates |
| Microwave-assisted synthesis | Aldehydes, malononitrile, urea, microwave 150-600 W | Up to 90% | Minutes (shortened) | Moderate | Energy-efficient, rapid |
| Biginelli-inspired three-component | α-Cyanoketones, aldehydes, guanidines, reflux | 45–89% | 30 min to several hrs | Moderate | Conventional solvents used |
- The one-pot condensation method using bone char catalysts is a green, efficient, and scalable approach with excellent yield and simple purification.
- The Vilsmeier reaction sequence offers a robust industrial route with stable intermediates and mild reaction conditions, suitable for large-scale production.
- Microwave-assisted synthesis significantly reduces reaction times and enhances yields, supporting rapid synthesis and optimization.
- The Biginelli-inspired method allows structural diversity and moderate to high yields, beneficial for medicinal chemistry applications.
The preparation of this compound can be achieved via several well-developed synthetic routes, each with distinct advantages. The choice of method depends on the scale, desired purity, environmental considerations, and available resources. Current research supports the use of eco-friendly catalysts and microwave technology to improve efficiency and sustainability in the synthesis of this valuable pyrimidine derivative.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities .
Scientific Research Applications
4,6-Dimethylpyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents targeting epidermal growth factor receptor (EGFR) mutations.
Biological Studies: The compound is studied for its cytotoxic activities against various cancer cell lines, including colorectal carcinoma and breast cancer.
Industrial Applications: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethylpyrimidine-5-carbonitrile involves its interaction with molecular targets such as tyrosine kinases. It acts as an ATP mimetic, inhibiting the kinase activity of EGFR, which is crucial for cell proliferation and survival . This inhibition leads to the arrest of the cell cycle and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Modifications and Substituent Effects
The pyrimidine core allows for extensive substitution, leading to compounds with distinct physicochemical and functional properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physical Properties of Selected Pyrimidine-5-carbonitrile Derivatives
Key Observations:
- Electron-Withdrawing Groups: The cyano group at position 5 enhances electrophilicity, facilitating reactions with nucleophiles (e.g., carbazoles in CzPCN derivatives ).
- Steric Effects : Methyl groups at 4 and 6 positions hinder substitution at adjacent sites, directing reactivity to the 2- and 5-positions.
- Thermal Stability : Oxo and aryl substituents (e.g., in compounds) confer higher melting points (~266–300°C) compared to azide derivatives, which are thermally unstable .
Spectral and Analytical Data
- IR Spectroscopy: Cyano stretches (~2220 cm⁻¹) are consistent across derivatives, while azides (~2100 cm⁻¹) and thiols (~2550 cm⁻¹) provide diagnostic peaks .
- NMR : Methyl groups resonate at δH ~2.5 ppm, whereas aromatic protons in aryl-substituted derivatives appear at δH ~7.2 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
